3-ANOT

Food safety analysis Veterinary drug residue GC-MS/MS

3-Amino-2-methyl-5-nitrobenzamide (CAS 3572-44-9), also referred to as 3-ANOT, is a substituted benzamide derivative with the molecular formula C8H9N3O3 and a molecular weight of 195.18 g/mol. It is a golden-yellow crystalline solid with a melting point of 198.5–199.5°C.

Molecular Formula C8H9N3O3
Molecular Weight 195.18 g/mol
CAS No. 3572-44-9
Cat. No. B1265467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ANOT
CAS3572-44-9
Molecular FormulaC8H9N3O3
Molecular Weight195.18 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1N)[N+](=O)[O-])C(=O)N
InChIInChI=1S/C8H9N3O3/c1-4-6(8(10)12)2-5(11(13)14)3-7(4)9/h2-3H,9H2,1H3,(H2,10,12)
InChIKeyRBLRQBGOUCRKRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-methyl-5-nitrobenzamide (CAS 3572-44-9): Technical Specifications and Core Identity for Analytical and Pharmacological Procurement


3-Amino-2-methyl-5-nitrobenzamide (CAS 3572-44-9), also referred to as 3-ANOT, is a substituted benzamide derivative with the molecular formula C8H9N3O3 and a molecular weight of 195.18 g/mol . It is a golden-yellow crystalline solid with a melting point of 198.5–199.5°C [1]. This compound is definitively characterized as the primary metabolite of the veterinary coccidiostat dinitolmide (zoalene) . Its established utility lies in serving as a certified analytical reference standard for the quantification of dinitolmide residues in food matrices, particularly poultry tissues and eggs, as mandated by international food safety regulations [2]. In pharmacological research, 3-ANOT has demonstrated inhibitory activity against poly(ADP-ribose) polymerase 1 (PARP1), with a reported IC50 value in the nanomolar range [3].

Critical Role of 3-ANOT (CAS 3572-44-9) in Residue Analysis and Target Engagement: Why a Generic Benzamide is Not Sufficient


Generic substitution of 3-Amino-2-methyl-5-nitrobenzamide with other in-class nitrobenzamide analogs is analytically and pharmacologically invalid. In residue analysis, the compound is the specific, regulated metabolite that must be quantified to meet legal maximum residue limits (MRLs) for dinitolmide in poultry [1]; using a structurally similar but non-identical compound would compromise the accuracy and legal defensibility of the assay. From a pharmacological standpoint, the specific substitution pattern—an amino group at the 3-position, a methyl group at the 2-position, and a nitro group at the 5-position on the benzamide core—is a critical determinant of its target engagement. For instance, while the simpler analog 3-aminobenzamide is a known PARP inhibitor, 3-ANOT exhibits a distinctly different potency profile, with an IC50 of 223 nM against PARP1 [2], underscoring the functional impact of its unique structural features.

Quantitative Differentiation of 3-Amino-2-methyl-5-nitrobenzamide: Direct Evidence from Analytical and Biological Assays


Analytical Sensitivity for Food Safety Monitoring: Method LOD and LOQ in Poultry Matrices

3-ANOT serves as the quantifiable marker for dinitolmide residue in poultry. A validated ASE-SPE-GC–MS/MS method established for chicken tissues reported method limits of detection (LOD) for 3-ANOT between 0.8–2.5 μg/kg and limits of quantitation (LOQ) between 2.7–8.0 μg/kg [1]. These values are essential for demonstrating analytical method compliance with regulatory thresholds. In contrast, generic analytical standards without this specific matrix-validated performance data cannot assure the same level of sensitivity and accuracy required for legal residue monitoring.

Food safety analysis Veterinary drug residue GC-MS/MS

PARP1 Enzyme Inhibition: Potency Compared to Structural Analogs

3-ANOT demonstrates nanomolar inhibitory activity against human PARP1, a key enzyme in DNA damage repair. It exhibits an IC50 value of 223 nM in an assay measuring inhibition of recombinant human PARP1 expressed in Escherichia coli [1]. This is a stark contrast to the structurally simpler analog, 3-aminobenzamide, a classic early PARP inhibitor with an IC50 typically in the low micromolar range (e.g., ~3–10 μM) [2]. This ~13- to 45-fold difference in potency highlights the significant impact of the additional 2-methyl and 5-nitro substituents on target engagement.

PARP inhibitor Cancer research DNA repair

Physicochemical Properties: Distinct LogP and Melting Point vs. Dinitolmide and Analogs

The physicochemical profile of 3-ANOT defines its behavior in analytical and biological systems. It has a calculated LogP of 2.57 [1] and a melting point of 198.5–199.5°C [2]. Its parent compound, dinitolmide (3,5-dinitro-o-toluamide), has a LogP of approximately 1.6 and a melting point of 182-183°C [3]. The reduction of one nitro group to an amine significantly increases lipophilicity, which affects chromatographic retention and potential membrane permeability. Similarly, the simpler analog 3-aminobenzamide has a LogP of ~0.6 and a much lower melting point of 112-114°C [4], making its handling and analytical separation distinct.

Physicochemical properties Chromatography Drug development

Defined Purity and Traceability for Analytical Reference Material

Commercially available 3-ANOT as an analytical reference standard is provided with a certified purity of ≥98% and is packaged as a neat solid, suitable for HPLC and GC applications . A dedicated synthesis and purification scheme has been described to yield material of 99% purity by peak area, specifically for use as an analytical standard [1]. This is a critical differentiator from lower-grade research chemicals, which lack the rigorous purity verification and Certificate of Analysis required for generating legally defensible and scientifically reproducible quantitative data.

Analytical chemistry Reference standard Quality control

High-Impact Application Scenarios for 3-Amino-2-methyl-5-nitrobenzamide (CAS 3572-44-9) Based on Verified Evidence


Regulatory Residue Monitoring in Poultry Products (Food Safety)

As mandated by international food safety authorities, the quantification of dinitolmide residues in poultry tissues and eggs requires the measurement of both the parent drug and its primary metabolite, 3-ANOT. Laboratories conducting this analysis must use a certified reference standard of 3-ANOT to develop and validate their methods. The established ASE-SPE-GC–MS/MS method, which achieves an LOD of 0.8–2.5 μg/kg for 3-ANOT, serves as a benchmark for method performance [1]. Procurement of the compound as a VETRANAL® analytical standard or equivalent ensures the necessary purity and traceability for compliance testing.

PARP1 Inhibitor Tool Compound for Basic and Translational Research

Researchers investigating the biology of DNA repair, particularly the role of PARP1, require a panel of inhibitors with well-defined potencies. 3-ANOT fills a specific niche as a benzamide-derived PARP1 inhibitor with an IC50 of 223 nM [1]. This places its potency between the weak, early-generation inhibitors like 3-aminobenzamide (μM range) and the more potent, clinically used PARP inhibitors (low nM range). This intermediate potency makes 3-ANOT a valuable chemical probe for studying the dose-response of PARP1 inhibition or for use in combinatorial assays where a moderate level of inhibition is desired.

Method Development and Validation in Analytical Chemistry

Due to its well-defined physicochemical properties (LogP 2.57, mp 198.5–199.5°C) [1][2], 3-ANOT is an excellent model compound for developing and troubleshooting new analytical methods, particularly for LC-MS and GC-MS. Its moderate lipophilicity provides a practical test case for optimizing separation on reversed-phase columns, while its high purity as a neat standard allows for accurate calibration. The compound's stability as a solid and in solution supports its use in long-term method validation studies.

Metabolism and Pharmacokinetic Studies of Nitrobenzamide Drugs

As the definitively characterized primary metabolite of the veterinary drug dinitolmide [1], 3-ANOT is essential for in vitro and in vivo studies investigating the metabolic fate of this class of compounds. The availability of a high-purity, certified standard enables the accurate quantification of this specific metabolite in biological matrices, a crucial step for understanding drug disposition, species differences in metabolism, and potential environmental impact.

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